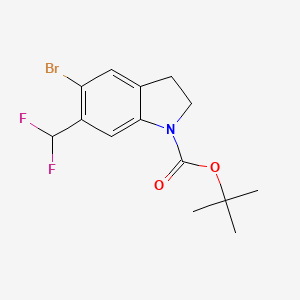

Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate

Description

Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate (C₁₄H₁₆BrF₂NO₂, MW 348.19) is a brominated indoline derivative featuring a difluoromethyl substituent at the 6-position and a tert-butyl carbamate protective group at the 1-position . Its CAS number (1936430-30-6) and MDL identifier (MFCD31716694) confirm its structural uniqueness among fluorinated indoline analogs.

Properties

Molecular Formula |

C14H16BrF2NO2 |

|---|---|

Molecular Weight |

348.18 g/mol |

IUPAC Name |

tert-butyl 5-bromo-6-(difluoromethyl)-2,3-dihydroindole-1-carboxylate |

InChI |

InChI=1S/C14H16BrF2NO2/c1-14(2,3)20-13(19)18-5-4-8-6-10(15)9(12(16)17)7-11(8)18/h6-7,12H,4-5H2,1-3H3 |

InChI Key |

KCOFPWWBAZKKQN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC(=C(C=C21)C(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of an indoline derivative, followed by the introduction of a difluoromethyl group. The final step involves the protection of the indoline nitrogen with a tert-butyl group. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The indoline ring can be oxidized to indole or reduced to tetrahydroindoline derivatives.

Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, along with ligands like triphenylphosphine, in solvents such as toluene or DMF.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indoline derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.

Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators, providing insights into their mechanisms of action.

Material Science: Indoline derivatives, including this compound, are explored for their potential use in organic electronics and photovoltaic devices.

Mechanism of Action

The mechanism of action of tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Key Observations :

- Difluoromethyl vs. Silyl Ether (D4) : The target compound’s difluoromethyl group offers metabolic stability and reduced polarity compared to the silyl ether in D4, which requires deprotection under acidic conditions .

- Bromine vs. Methoxy/Boronate (Compound 275) : Bromine at C-5 enables cross-coupling (e.g., Suzuki), whereas methoxy/boronate groups in Compound 275 facilitate alternative reactivity pathways .

- Nitro Group (Indazole Derivative) : The nitro-substituted indazole analog has a lower molecular weight (342.15) but higher density (1.63 g/cm³) and acidity (pKa ≈ -5.04), highlighting the electron-withdrawing effects of nitro versus difluoromethyl .

Fluorination Impact on Physicochemical Properties

Table 2: Fluorinated Substituent Comparisons

Key Findings :

- Difluoromethyl (-CF₂H) : Balances lipophilicity (LogP ~2.8) and steric bulk, improving membrane permeability relative to methyl groups while avoiding the excessive hydrophobicity of trifluoromethyl (-CF₃) .

- Trifluoromethyl (-CF₃) : Higher LogP (~3.5) enhances bioavailability but may reduce solubility, a trade-off critical in drug design .

Biological Activity

Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate is a synthetic organic compound notable for its unique structural features, including a tert-butyl group, a bromine atom at the 5-position, and a difluoromethyl group at the 6-position of the indoline ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research.

- Molecular Formula : C13H14BrF2N1O2

- Molecular Weight : Approximately 296.16 g/mol

- CAS Number : 651780-02-8

Biological Activity Overview

Research indicates that Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate exhibits several promising biological activities:

Anticancer Properties

- Mechanism of Action : The compound has been studied for its ability to induce apoptosis in various cancer cell lines. It appears to activate caspase pathways, leading to programmed cell death.

- Cell Lines Tested :

- MCF-7 (human breast adenocarcinoma)

- U-937 (human adult acute monocytic leukemia)

- CEM-13 (human childhood T acute lymphoblastic leukemia)

Case Studies and Findings

A series of studies have demonstrated the efficacy of Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate against cancer cells:

| Study Reference | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 4.5 | Apoptosis induction via caspase activation | |

| U-937 | 3.2 | Cell cycle arrest and apoptosis | |

| CEM-13 | 2.5 | Increased p53 expression and caspase cleavage |

Structural Comparisons

The unique structure of Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate allows it to be compared with other similar compounds:

| Compound Name | CAS Number | Key Features | Similarity Index |

|---|---|---|---|

| Tert-butyl 6-bromoindoline-1-carboxylate | 147621-26-9 | Lacks difluoromethyl group | 0.88 |

| Tert-butyl 5-(hydroxymethyl)-indole-1-carboxylate | 279255-90-2 | Hydroxymethyl instead of difluoromethyl | 0.83 |

| Tert-butyl 7-bromo-3,4-dihydroquinoline-1(2H)-carboxylate | 1187932-64-4 | Different position of bromine | 0.88 |

These comparisons highlight how the difluoromethyl group may confer unique biological activities not found in its analogs.

Pharmacological Implications

The pharmacological profile of Tert-butyl 5-bromo-6-(difluoromethyl)indoline-1-carboxylate suggests potential applications in:

- Cancer Therapy : As a lead compound for developing new anticancer agents.

- Material Science : Due to its structural properties that may lend themselves to various chemical transformations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.